molecular formula C4H11NO3S B6179060 (2R)-1-methoxypropane-2-sulfonamide CAS No. 1638587-33-3

(2R)-1-methoxypropane-2-sulfonamide

Cat. No.: B6179060
CAS No.: 1638587-33-3
M. Wt: 153.2
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Description

(2R)-1-methoxypropane-2-sulfonamide is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-methoxypropane-2-sulfonamide typically involves the reaction of (2R)-1-methoxypropane with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired enantiomer is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to maximize yield and purity. Common methods include continuous flow synthesis and batch processing, depending on the scale and requirements of the production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methoxypropane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

(2R)-1-methoxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-methoxypropane-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-methoxypropane-2-sulfonamide: The enantiomer of (2R)-1-methoxypropane-2-sulfonamide, with different stereochemistry.

    1-methoxypropane-2-sulfonamide: A compound without the chiral center, lacking the specific enantiomeric properties.

Uniqueness

This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or achiral counterparts. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Properties

CAS No.

1638587-33-3

Molecular Formula

C4H11NO3S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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